5-Bromo-1-ethyl-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-ethyl-1H-1,2,4-triazol-3-amine is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position and an ethyl group at the 1-position of the triazole ring. It has a molecular formula of C4H6BrN3 and a molecular weight of 176.02 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-ethyl-1H-1,2,4-triazol-3-amine typically involves the bromination of 1-ethyl-1H-1,2,4-triazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-ethyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation or reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of catalysts like palladium or copper.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products like 5-azido-1-ethyl-1H-1,2,4-triazole or 5-thio-1-ethyl-1H-1,2,4-triazole can be formed.
Oxidation Products: Oxidized derivatives of the triazole ring.
Reduction Products: Reduced forms of the triazole ring.
Scientific Research Applications
5-Bromo-1-ethyl-1H-1,2,4-triazol-3-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-1-ethyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that can inhibit or activate enzymatic activities. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The ethyl group enhances the compound’s lipophilicity, facilitating its cellular uptake and interaction with lipid membranes .
Comparison with Similar Compounds
5-Bromo-1H-1,2,4-triazol-3-amine: Lacks the ethyl group, resulting in different physicochemical properties.
1-Ethyl-1H-1,2,4-triazole: Lacks the bromine atom, affecting its reactivity and biological activity.
5-Bromo-1-methyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its chemical behavior.
Uniqueness: 5-Bromo-1-ethyl-1H-1,2,4-triazol-3-amine is unique due to the combined presence of the bromine atom and the ethyl group, which confer distinct reactivity and biological properties. The bromine atom enhances its electrophilicity, making it a versatile intermediate in organic synthesis, while the ethyl group improves its solubility and membrane permeability .
Properties
Molecular Formula |
C4H7BrN4 |
---|---|
Molecular Weight |
191.03 g/mol |
IUPAC Name |
5-bromo-1-ethyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C4H7BrN4/c1-2-9-3(5)7-4(6)8-9/h2H2,1H3,(H2,6,8) |
InChI Key |
CPFVNBKBUWBCBT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC(=N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.